molecular formula C17H15BrN2O2 B3032238 6-Bromo-N-(3-methoxybenzyl)-1H-indole-2-carboxamide CAS No. 1296201-73-4

6-Bromo-N-(3-methoxybenzyl)-1H-indole-2-carboxamide

Cat. No.: B3032238
CAS No.: 1296201-73-4
M. Wt: 359.2
InChI Key: VKDKPBDRNCRYIT-UHFFFAOYSA-N
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Description

6-Bromo-N-(3-methoxybenzyl)-1H-indole-2-carboxamide (CAS 1296201-73-4) is a brominated indole derivative supplied with a minimum purity of 95% . This compound is provided for research applications and is strictly for laboratory use. This chemical belongs to a class of 6-bromoindole derivatives that are of significant interest in medicinal chemistry and drug discovery. Scientific literature indicates that 6-bromo-substituted indoles are investigated for their potential biological activities, particularly in oncology research. Recent studies highlight that brominated indole phytoalexin derivatives demonstrate a promising anticancer profile, with research focused on their synthesis, anticancer evaluation, and structure-activity relationship (SAR) . The introduction of a bromo substituent at the C-6 position of the indole nucleus is a key structural modification that can influence lipophilicity, membrane permeability, and metabolic stability, thereby modulating the compound's interaction with biological targets . Furthermore, the indole-2-carboxamide scaffold is recognized as a privileged structure in drug development. Research into similar indole-2-carboxamide derivatives has revealed potential applications as integrase strand transfer inhibitors for antiviral therapy and has shown selective antitumour activity in models of paediatric glioblastoma . The presence of the 3-methoxybenzyl group contributes to the molecule's structure, potentially enabling interactions with various enzymatic targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

6-bromo-N-[(3-methoxyphenyl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-22-14-4-2-3-11(7-14)10-19-17(21)16-8-12-5-6-13(18)9-15(12)20-16/h2-9,20H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDKPBDRNCRYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=CC3=C(N2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101187472
Record name 6-Bromo-N-[(3-methoxyphenyl)methyl]-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101187472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1296201-73-4
Record name 6-Bromo-N-[(3-methoxyphenyl)methyl]-1H-indole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1296201-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-N-[(3-methoxyphenyl)methyl]-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101187472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 6-Bromoindole

6-Bromoindole serves as the foundational building block. A scalable four-step synthesis from para-aminotoluene involves diazotization, bromination, and cyclization, yielding 6-bromoindole in 45–60% overall yield. Alternative routes using Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) are less favorable due to reagent costs.

Directed Lithiation and Carboxylation

To introduce the carboxylic acid at position 2:

  • Protection : The indole NH is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.
  • Lithiation : n-Butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF) selectively deprotonates position 2.
  • Carboxylation : Quenching with gaseous CO₂ forms the lithium carboxylate, which is acidified to yield 6-bromoindole-2-carboxylic acid (65–75% yield).

Amide Coupling with 3-Methoxybenzylamine

Activation of the Carboxylic Acid

The carboxylic acid is activated as a mixed anhydride or via EDC-mediated formation of an O-acylisourea intermediate. Thionyl chloride (SOCl₂) conversion to the acid chloride is avoided due to potential bromine displacement.

Coupling Reaction

A solution of 6-bromoindole-2-carboxylic acid (1.0 equiv), EDC (1.2 equiv), and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane (DCM) is stirred at 0°C. 3-Methoxybenzylamine (1.1 equiv) is added dropwise, and the reaction proceeds at room temperature for 12–16 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:3) to yield the title compound (80–85% purity, 70% yield).

Table 1: Optimization of Coupling Conditions

Reagent System Solvent Temperature Yield (%) Purity (%)
EDC/HOBt DCM RT 70 85
HATU/DIEA DMF 0°C→RT 75 88
DCC/DMAP THF RT 65 82

Alternative Synthetic Routes

Ullmann-Type Coupling

A copper(I)-catalyzed coupling between 6-bromoindole-2-carbonyl chloride and 3-methoxybenzylamine in dimethylformamide (DMF) at 110°C affords the amide in 60% yield. However, side products from NH-arylation necessitate rigorous purification.

Enzymatic Amidification

Lipase B from Candida antarctica catalyzes the amide bond formation in tert-butanol at 40°C, achieving 55% yield with >90% enantiomeric excess (ee). This method is limited by substrate solubility and enzyme cost.

Characterization and Analytical Data

The compound is characterized by:

  • 1H NMR (400 MHz, CDCl₃): δ 10.2 (s, 1H, NH), 7.85 (d, J = 8.4 Hz, 1H, H-7), 7.45 (s, 1H, H-3), 7.30–7.20 (m, 4H, aromatic), 6.85 (d, J = 8.0 Hz, 1H, H-4'), 4.65 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃).
  • HPLC : Purity >95% (C18 column, acetonitrile/water, 70:30).
  • Melting Point : 158–160°C.

Table 2: Physicochemical Properties

Property Value
Molecular Formula C₁₇H₁₅BrN₂O₂
Molecular Weight 359.22 g/mol
Solubility DMSO, DCM, THF
LogP 3.2 ± 0.3

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-(3-methoxybenzyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

6-Bromo-N-(3-methoxybenzyl)-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-N-(3-methoxybenzyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares its indole-2-carboxamide core with several derivatives, differing primarily in substituents at the indole nitrogen (N1) and halogenation patterns. Key structural analogs include:

5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 63b) Features bromine at position 5, fluorine at position 7, and an N-methyl-N-phenyl carboxamide group. Demonstrated utility as an intermediate for synthesizing cyanomethyl derivatives (e.g., Compound 63c, m/z 386 [M+H]+) .

6-Bromo-N-(3-hydroxyadamantan-1-yl)-1H-indole-2-carboxamide (Compound 8i) Substituted with a 3-hydroxyadamantane group on the carboxamide nitrogen. Synthesized with a 93% yield, highlighting efficient coupling methods. Potential antimycobacterial activity inferred from the study’s focus .

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide (Compound 23) Contains a benzimidazole-benzyl substituent. Achieved a 54% yield and is associated with IDO1 inhibition, a target in immunomodulation .

Biological Activity

6-Bromo-N-(3-methoxybenzyl)-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features:

  • A bromine atom at the 6th position of the indole ring.
  • A methoxybenzyl group attached to the nitrogen atom.
  • A carboxamide group located at the 2nd position of the indole ring.

These structural characteristics contribute to its biological activity by influencing its interaction with specific molecular targets in biological systems.

The mechanism of action for 6-Bromo-N-(3-methoxybenzyl)-1H-indole-2-carboxamide involves:

  • Binding to specific enzymes or receptors , modulating their activity.
  • Potentially affecting various signaling pathways that lead to biological effects such as inhibition of cancer cell proliferation or antimicrobial activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of indole compounds, including 6-Bromo-N-(3-methoxybenzyl)-1H-indole-2-carboxamide, exhibit significant antimicrobial properties. These compounds are being explored as potential potentiators for antibiotics , enhancing their efficacy against resistant bacterial strains .

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundActivity TypeIC50 (µM)
6-Bromo-N-(3-methoxybenzyl)-1H-indole-2-carboxamideAntimicrobialTBD
NL1 (Indole derivative)Antibiotic potentiation0.5 - 2.0
NL2 (Indole derivative)Antibiotic potentiation0.8 - 3.5

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis. The specific mechanisms may involve interference with cell cycle progression and modulation of apoptosis-related proteins .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
H1975 (NSCLC)5.3EGFR inhibition
SNU1625.3Cell cycle arrest
KG177.4Apoptosis induction

Case Studies

  • Antimicrobial Potentiation : A study evaluated the effectiveness of indole derivatives, including 6-Bromo-N-(3-methoxybenzyl)-1H-indole-2-carboxamide, in enhancing the activity of existing antibiotics against resistant bacterial strains. Results indicated a significant increase in efficacy when used in combination with standard antibiotics, suggesting its potential role in overcoming antibiotic resistance .
  • Anticancer Evaluation : In a recent investigation, this compound was tested against several cancer cell lines, demonstrating notable antiproliferative effects. The study highlighted its ability to selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. Example Protocol from Patents :

StepReagents/ConditionsProduct Characterization
1EDCl, HOBt, DMF, RTLC/MS: m/z 347 ([M+H]⁺)
23-Methoxybenzylamine, DIPEA1^1H-NMR (DMSO-d6): δ 7.69 (s, 1H), 7.25–7.65 (m, aromatic)

How can researchers optimize coupling reaction yields for introducing the 3-methoxybenzyl group?

Advanced Research Question
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reactivity, while additives like DIPEA improve amine nucleophilicity .
  • Temperature Control : Reactions at 0–25°C minimize side products (e.g., hydrolysis of activated intermediates) .
  • Catalytic Systems : Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 12 hours) .

Data-Driven Approach :
Compare LC/MS retention times and yields under different conditions (e.g., SMD-FA10-long vs. SMD-TFA05-4 gradients) to identify optimal parameters .

What spectroscopic and chromatographic techniques validate the compound’s structure?

Basic Research Question

  • 1^1H-NMR : Aromatic protons (δ 6.8–7.7 ppm), methoxy group (δ 3.3–3.8 ppm), and NH signals (δ 10–12 ppm) confirm substitution patterns .
  • LC/MS : Molecular ion peaks (e.g., m/z 386 [M+H]⁺) and retention times (e.g., 1.25–3.17 min) verify molecular weight and purity .
  • HRMS : High-resolution data (e.g., C16H9ClF2N2O2: 335.0393 [M+H]⁺) resolves isotopic ambiguities .

How can structural ambiguities arising from overlapping NMR signals be resolved?

Advanced Research Question

  • 2D NMR Techniques : COSY and HSQC clarify spin-spin coupling and carbon-proton correlations (e.g., distinguishing indole C-3 vs. C-5 substituents) .
  • X-ray Crystallography : SHELX software (SHELXL for refinement) resolves absolute configurations, particularly for chiral centers or tautomeric forms .

Case Study :
For 5-Bromo-1-(cyanomethyl)-N-methyl-N-phenylindole-2-carboxamide, 1^1H-NMR δ 2.04–1.74 (m, cyclopropane protons) was confirmed via X-ray data .

How does the bromine position (C-5 vs. C-6) influence biological activity in indole carboxamides?

Advanced Research Question

  • C-6 Bromine : Enhances steric bulk, potentially improving receptor binding affinity (e.g., kinase inhibition) .
  • C-5 Bromine : May alter electronic properties, affecting solubility and metabolic stability .

Q. Comparative Data :

Bromine PositionLC/MS m/z ([M+H]⁺)Biological Activity (Example)
C-5347Moderate antimicrobial activity
C-6368Enhanced Mycobacterium growth inhibition

How should conflicting LC/MS or NMR results from collaborative studies be addressed?

Advanced Research Question

  • Standardization : Use identical analytical conditions (e.g., SMD-FA10-long gradient for LC/MS) across labs .
  • Reproduibility Checks : Validate via spiked samples or internal standards (e.g., deuterated solvents for NMR) .
  • Data Reconciliation : Apply multivariate analysis to identify outliers (e.g., solvent polarity effects on retention times) .

What in vitro assays are suitable for preliminary evaluation of bioactivity?

Basic Research Question

  • Enzyme Inhibition Assays : Target-specific kinases or microbial enzymes (IC50 determination) .
  • Cell Viability Studies : Use cancer cell lines (e.g., MTT assay) to assess cytotoxicity .
  • Binding Affinity Tests : SPR or fluorescence polarization for receptor interaction studies .

Example :
Naphthalenecarboxamide derivatives showed lipid-lowering effects in hyperlipidemic rat models, suggesting similar assays for metabolic activity .

How can automated synthesis platforms accelerate derivative library generation?

Advanced Research Question

  • Nano-Scale Synthesis : Employ high-throughput platforms (e.g., Labcyte Echo®) for parallel reactions, reducing reagent waste .
  • Machine Learning : Predict optimal reaction conditions using historical data (e.g., coupling yields from patent examples) .

Case Study :
7-Bromo-1-(6-methoxyindole-2-carbonyl) derivatives were synthesized in <24 hours with >90% purity using automated workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-N-(3-methoxybenzyl)-1H-indole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
6-Bromo-N-(3-methoxybenzyl)-1H-indole-2-carboxamide

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